molecular formula C13H15NO4S B13780084 A-L-Fucopyranosylphenyl isothiocyanate

A-L-Fucopyranosylphenyl isothiocyanate

Cat. No.: B13780084
M. Wt: 281.33 g/mol
InChI Key: PGWHFWPQUYHRDN-HONSUDCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-L-Fucopyranosylphenyl isothiocyanate is a chemical compound known for its utility in the preparation of neoglycoproteins. It is also referred to as isothiocyanatophenyl α-L-fucopyranoside. This compound has a molecular formula of C13H15NO5S and a molecular weight of 297.33 g/mol . It is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-L-Fucopyranosylphenyl isothiocyanate typically involves the reaction of glycosidophenyl isothiocyanates with other chemical reagents. One common method is the reaction of primary amines with thiophosgene to produce isothiocyanates. This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the reaction conditions. The product is then purified using techniques such as chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: A-L-Fucopyranosylphenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

A-L-Fucopyranosylphenyl isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of A-L-Fucopyranosylphenyl isothiocyanate involves its interaction with specific molecular targets. It binds to lectins on the cell surface, facilitating the uptake of neoglycoproteins into cells. This interaction is crucial for studying cell surface glycoproteins and their roles in various biological processes .

Comparison with Similar Compounds

    Phenyl Isothiocyanate: Used in amino acid sequencing.

    Fluorescein Isothiocyanate: Employed in fluorescent labeling of biomolecules.

Uniqueness: A-L-Fucopyranosylphenyl isothiocyanate is unique due to its specific interaction with cell surface lectins, making it particularly useful in the study of glycoprotein interactions and drug targeting .

Properties

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-(3-isothiocyanatophenyl)-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C13H15NO4S/c1-7-10(15)11(16)12(17)13(18-7)8-3-2-4-9(5-8)14-6-19/h2-5,7,10-13,15-17H,1H3/t7-,10+,11+,12-,13-/m0/s1

InChI Key

PGWHFWPQUYHRDN-HONSUDCCSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)C2=CC(=CC=C2)N=C=S)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)C2=CC(=CC=C2)N=C=S)O)O)O

Origin of Product

United States

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